Malonyl coenzyme A tetralithium salt

Catalog No.
S1495042
CAS No.
116928-84-8
M.F
C24H34Li4N7O19P3S
M. Wt
877.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonyl coenzyme A tetralithium salt

CAS Number

116928-84-8

Product Name

Malonyl coenzyme A tetralithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C24H34Li4N7O19P3S

Molecular Weight

877.4 g/mol

InChI

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1

InChI Key

DQLXXYMNINXQSV-QTRRCMKVSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Studying Fatty Acid Synthesis:

Malonyl-CoA acts as a key building block in the fatty acid synthesis pathway. Scientists use Malonyl-CoA tetralithium salt to:

  • Investigate the mechanisms of fatty acid synthase enzymes [].
  • Analyze the regulation of fatty acid biosynthesis in various cell types and tissues [].
  • Understand the role of fatty acid metabolism in health and disease [].

Polyketide Biosynthesis:

Polyketides are a diverse group of natural products with various applications in medicine and agriculture. Malonyl-CoA tetralithium salt is used to:

  • Study the enzymes involved in polyketide synthesis pathways.
  • Engineer novel polyketides with potential therapeutic applications.
  • Explore the biodiversity of polyketide-producing microorganisms [].

Other Applications:

Malonyl-CoA tetralithium salt also finds applications in:

  • Studying the transport of alpha-ketoglutarate across the mitochondrial membrane.
  • Investigating the role of malonyl-CoA in glucose-stimulated insulin secretion.

Malonyl coenzyme A tetralithium salt is a derivative of malonyl coenzyme A, characterized by its molecular formula C24H34Li4N7O19P3SC_{24}H_{34}Li_4N_7O_{19}P_3S and a molecular weight of approximately 877.31 g/mol. This compound is often presented as a white crystalline solid and is primarily utilized in biochemical research, particularly in studies involving fatty acid metabolism and polyketide synthesis. Its unique structure enables it to serve as a substrate in various enzymatic reactions, making it valuable for in vitro studies of metabolic pathways .

In fatty acid synthesis, Malonyl-CoA participates in a multi-step enzymatic process. The thioester bond between the malonyl group and CoA allows the transfer of the malonyl moiety to the growing fatty acid chain. This elongation process continues with further condensations of Malonyl-CoA until a fatty acid of the desired length is formed [].

  • Fatty Acid Synthesis: It acts as an essential substrate for the biosynthesis of fatty acids, where it donates malonyl groups during the elongation of fatty acid chains.
  • Inhibition of Fatty Acid Oxidation: The compound inhibits carnitine palmitoyltransferase I, preventing the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby regulating lipid metabolism .
  • Polyketide Formation: It is involved in the formation of polyketides, which are important compounds with diverse biological activities.

Malonyl coenzyme A tetralithium salt exhibits several biological activities:

  • Regulatory Role: It plays a crucial role in regulating fatty acid synthesis and oxidation, influencing energy metabolism and storage.
  • Enzyme Substrate: As a substrate for various enzymes, it facilitates critical metabolic pathways, including those involved in the synthesis of lipids and other biomolecules .
  • Research

The synthesis of malonyl coenzyme A tetralithium salt typically involves several steps:

  • Preparation of Malonyl Coenzyme A: This can be achieved through the reaction of coenzyme A with malonic acid or its derivatives under specific catalytic conditions.
  • Lithiation Process: The conversion to the tetralithium salt involves treating malonyl coenzyme A with lithium hydroxide or lithium carbonate, leading to the formation of the tetralithium salt.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for research applications .

Malonyl coenzyme A tetralithium salt has diverse applications in various fields:

  • Biochemical Research: It is extensively used in studies investigating lipid metabolism and enzyme kinetics.
  • Pharmaceutical Development: The compound serves as a model substrate for drug development targeting metabolic pathways related to obesity and diabetes.
  • Agricultural Biotechnology: It may also have applications in engineering plants for enhanced fatty acid production .

Studies on malonyl coenzyme A tetralithium salt have revealed interactions with various enzymes and metabolic pathways:

  • Enzyme Inhibition: Research indicates that it effectively inhibits enzymes involved in fatty acid oxidation, highlighting its potential as a therapeutic target for metabolic diseases.
  • Metabolic Pathway Modulation: Interaction studies show that it can modulate key metabolic pathways associated with energy homeostasis and lipid storage .

Several compounds share structural or functional similarities with malonyl coenzyme A tetralithium salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Acetyl Coenzyme AContains an acetyl groupKey intermediate in energy metabolism
Succinyl Coenzyme AContains a succinyl groupInvolved in the citric acid cycle
Propionyl Coenzyme AContains a propionyl groupImportant in odd-chain fatty acid metabolism
Butyryl Coenzyme AContains a butyryl groupPlays a role in butyrate metabolism

Malonyl coenzyme A tetralithium salt is unique due to its specific role in inhibiting fatty acid oxidation while facilitating fatty acid synthesis, distinguishing it from other coenzyme derivatives that primarily participate in energy production or catabolism .

Dates

Modify: 2023-08-15

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